1-Benzylpyrazole-3-carbonitrile
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Description
1-Benzylpyrazole-3-carbonitrile is a chemical compound with the CAS Number: 1427475-28-2 . It has a molecular weight of 183.21 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The molecular structure of 1-Benzylpyrazole-3-carbonitrile is represented by the linear formula C11H9N3 . The InChI Code for this compound is 1S/C11H9N3/c12-8-11-6-7-14 (13-11)9-10-4-2-1-3-5-10/h1-7H,9H2 .
Physical And Chemical Properties Analysis
1-Benzylpyrazole-3-carbonitrile is a white to yellow solid . It has a molecular weight of 183.21 .
Scientific Research Applications
Related Compounds in Medicinal Chemistry
Compounds structurally related to 1-Benzylpyrazole-3-carbonitrile, such as benzimidazoles and pyrazoles, have been extensively studied for their pharmacological properties. For instance, trifluoromethylpyrazoles have garnered attention for their anti-inflammatory and antibacterial properties, demonstrating the significance of pyrazole derivatives in developing new medicinal agents (Kaur, Kumar, & Gupta, 2015). This suggests that 1-Benzylpyrazole-3-carbonitrile could potentially be explored for similar pharmacological activities.
Applications in Materials Science
Benzene-1,3,5-tricarboxamide derivatives are known for their ability to form supramolecular structures due to their hydrogen bonding capabilities. Such materials have been applied in nanotechnology, polymer processing, and biomedical applications (Cantekin, de Greef, & Palmans, 2012). While 1-Benzylpyrazole-3-carbonitrile does not directly fall into this category, its potential for forming hydrogen bonds could make it a candidate for similar studies in materials science.
properties
IUPAC Name |
1-benzylpyrazole-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c12-8-11-6-7-14(13-11)9-10-4-2-1-3-5-10/h1-7H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLQVIPFAWLBCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC(=N2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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